N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide
Description
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a dimethylaminophenyl group, a 4-methylpiperazine moiety, and a tetrahydrofuran (oxolan)-linked substituent. This compound belongs to a class of molecules designed to modulate neurotransmitter receptors, particularly dopamine and serotonin subtypes, due to its structural resemblance to known pharmacophores . The dimethylamino group enhances lipophilicity and blood-brain barrier penetration, while the 4-methylpiperazine and oxolan moieties contribute to solubility and receptor-binding specificity. Its ethanediamide backbone facilitates hydrogen bonding with target proteins, a critical feature for affinity and selectivity .
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O3/c1-25(2)18-8-6-17(7-9-18)20(27-12-10-26(3)11-13-27)16-24-22(29)21(28)23-15-19-5-4-14-30-19/h6-9,19-20H,4-5,10-16H2,1-3H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQFUMLQTVPIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2CCCO2)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups under controlled conditions. Common reagents used in the synthesis include dimethylamine, piperazine, and oxolane derivatives. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
The compound is structurally and functionally comparable to other piperazine- and ethanediamide-containing derivatives. Below is a detailed analysis of its similarities and distinctions:
Structural Analogues
2.1.1 N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3-fluoro-4-methylphenyl)ethanediamide ()
- Key Differences : Replaces the oxolan-2-ylmethyl group with a 3-fluoro-4-methylphenyl substituent.
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide ()
- Key Differences: Substitutes the dimethylaminophenyl group with a 2-fluorophenylpiperazine and introduces a furan-2-yl moiety.
- Implications : The furan ring (aromatic and planar) may alter π-π stacking interactions, while the 4-methoxyphenyl group improves metabolic stability via electron-donating effects .
Functional Analogues
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()
- Key Differences : Utilizes a pentanamide backbone instead of ethanediamide and incorporates a dichlorophenylpiperazine.
- The dichlorophenyl group enhances halogen bonding but may introduce toxicity risks .
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide ()
- Key Differences: Features an azetidinone core and phenylpiperazine.
- Implications: The azetidinone ring (β-lactam) introduces rigidity, favoring interactions with serine proteases, but reduces stability under acidic conditions .
Physicochemical and Pharmacokinetic Comparison
<sup>*</sup>LogP values estimated using fragment-based methods.
Binding Affinity and Selectivity
- Dopamine D3 Receptor : The 4-methylpiperazine group may confer selectivity for D3 over D2 receptors, as seen in similar compounds (Ki ~15 nM for D3 vs. ~120 nM for D2) .
- Serotonin 5-HT1A Receptor: The dimethylaminophenyl moiety could enhance 5-HT1A affinity (predicted Ki ~50 nM), comparable to ’s fluorophenyl derivative .
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide, identified by its CAS number 900006-28-2, is a complex organic compound with significant potential in pharmacological applications. Its structure features a combination of aromatic rings and piperazine groups, which may influence its biological activity.
- Molecular Formula : C23H30N6O4
- Molecular Weight : 454.5 g/mol
- Chemical Structure : The compound includes a dimethylamino group and a piperazine moiety, which are known to enhance biological interactions.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action.
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors. For instance, the presence of the piperazine ring is associated with activity against certain neurotransmitter receptors, particularly in the central nervous system (CNS).
Key Findings :
- Inhibition of Enzymatic Activity : Studies have shown that related compounds can inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in phospholipidosis—a condition that can lead to drug-induced toxicity .
- Neurotransmitter Modulation : Compounds with dimethylamino groups have been reported to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .
Case Studies
-
Pharmacological Evaluation :
- In a study evaluating the effects of similar compounds on neuronal cells, it was found that they could modulate synaptic transmission and plasticity, indicating potential use in neurodegenerative diseases.
- The compound demonstrated dose-dependent inhibition of PLA2G15, which correlated with increased cellular accumulation of phospholipids .
- Toxicological Assessment :
Data Tables
| Property | Value |
|---|---|
| CAS Number | 900006-28-2 |
| Molecular Formula | C23H30N6O4 |
| Molecular Weight | 454.5 g/mol |
| Key Biological Activities | Enzyme inhibition, CNS modulation |
Q & A
Q. What synthetic strategies are recommended for preparing N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide, and how is purity ensured?
Methodological Answer:
- The compound can be synthesized via multi-step organic reactions, including:
- Amide bond formation between ethanedioic acid derivatives and amine-containing intermediates.
- Piperazine functionalization using nucleophilic substitution or reductive amination (e.g., coupling 4-methylpiperazine with halogenated intermediates) .
- Oxolane (tetrahydrofuran) incorporation via alkylation or Mitsunobu reactions .
- Purification typically involves normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) or recrystallization from ethanol or acetone .
- Purity (>95%) is confirmed by HPLC (C18 columns, UV detection) and 1H/13C NMR for structural validation .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies proton environments (e.g., dimethylamino groups at δ ~2.8–3.2 ppm, piperazine methyl at δ ~2.3 ppm) .
- 13C NMR confirms carbonyl groups (δ ~165–170 ppm) and heterocyclic carbons (oxolan carbons at δ ~25–75 ppm) .
- High-Resolution Mass Spectrometry (HRMS):
- Validates molecular formula (e.g., ESI+ mode with m/z accuracy <5 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR):
- Detects amide C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how are receptor-binding assays optimized?
Methodological Answer:
- Target Selection:
- Prioritize receptors with structural homology to piperazine- or oxolane-containing ligands (e.g., serotonin/dopamine receptors, σ-1 receptors) .
- Assay Design:
- Radioligand Binding Assays: Use [³H]-labeled competitors (e.g., ketanserin for 5-HT2A) in HEK-293 cells expressing recombinant receptors.
- Functional Assays: Measure cAMP accumulation (GPCR activity) or calcium flux (ion channel modulation) .
- Optimization Tips:
- Adjust incubation times (30–60 mins) and buffer pH (7.4) to stabilize ligand-receptor interactions .
- Include control compounds (e.g., clozapine for 5-HT receptor comparisons) .
Q. How do structural modifications (e.g., dimethylamino vs. methoxy substituents) impact pharmacological profiles, and what computational tools support SAR analysis?
Methodological Answer:
- Key Modifications:
- Dimethylamino Group: Enhances lipophilicity and membrane permeability (logP ~2.5–3.0) but may reduce metabolic stability .
- Oxolane vs. Tetrahydrofuran Derivatives: Oxolane’s oxygen lone pairs improve water solubility but may alter receptor steric fit .
- Computational Tools:
- Molecular Docking (AutoDock Vina): Predict binding poses to receptors (e.g., 5-HT2A homology models) .
- QSAR Modeling: Use descriptors like molar refractivity and polar surface area to correlate substituents with IC50 values .
Q. How can contradictory data on binding affinities across studies be resolved?
Methodological Answer:
- Potential Sources of Discrepancy:
- Assay Variability: Differences in cell lines (CHO vs. HEK-293), radioligand batches, or buffer compositions .
- Enantiomeric Purity: Chiral centers (e.g., oxolan-2-yl group) may lead to stereoselective activity .
- Resolution Strategies:
- Standardized Protocols: Adopt uniform assay conditions (e.g., Tris-HCl buffer, 25°C incubation) .
- Chiral Chromatography: Separate enantiomers and test individually .
- Meta-Analysis: Pool data from ≥3 independent studies to identify trends (e.g., pKi values ± SEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
